1-Methyl-4-methylidenecyclohexan-1-ol

LogP Lipophilicity ADME

1-Methyl-4-methylidenecyclohexan-1-ol (CAS 1272667-64-7, C₈H₁₄O, MW 126.20 g/mol) is a synthetic cyclohexanol derivative featuring a tertiary alcohol at position 1 and an exocyclic methylene group at position 4. The compound is commercially available at purities of 95–98% and carries hazard warnings (H302-H315-H319-H335).

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B12274891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-methylidenecyclohexan-1-ol
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC1(CCC(=C)CC1)O
InChIInChI=1S/C8H14O/c1-7-3-5-8(2,9)6-4-7/h9H,1,3-6H2,2H3
InChIKeySLXOMHQPQFIAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-methylidenecyclohexan-1-ol: Structural and Physicochemical Baseline for Procurement Evaluation


1-Methyl-4-methylidenecyclohexan-1-ol (CAS 1272667-64-7, C₈H₁₄O, MW 126.20 g/mol) is a synthetic cyclohexanol derivative featuring a tertiary alcohol at position 1 and an exocyclic methylene group at position 4 [1]. The compound is commercially available at purities of 95–98% and carries hazard warnings (H302-H315-H319-H335) . Unlike common terpenoid alcohols, its structure combines a fully saturated cyclohexane ring with a terminal, unsubstituted exocyclic double bond, placing it at an intersection of terpene-like and fine chemical intermediate chemical space.

Why 1-Methyl-4-methylidenecyclohexan-1-ol Cannot Be Replaced by Generic Cyclohexanol or Terpene Isomers


Attempts to substitute 1-methyl-4-methylidenecyclohexan-1-ol with simpler cyclohexanols (e.g., 1-methylcyclohexanol or 4-methylenecyclohexanol) or common terpenes (e.g., β-terpineol) fail due to the compound’s unique combination of a tertiary alcohol at position 1 and an unsubstituted terminal methylene group at position 4. This topology defines its LogP, hydrogen-bonding capacity, and the steric environment around the reactive exocyclic double bond . In contrast, β-terpineol carries a bulkier, more lipophilic isopropenyl group at the 4-position (MW 154.25 vs. 126.20), while 4-methylenecyclohexanol lacks the quaternary carbon at position 1, altering conformational preferences and hydrogen-bonding geometry [1]. These differences translate into measurable shifts in logP, molecular surface area, and predicted metabolic stability, as detailed below.

Quantitative Differentiation of 1-Methyl-4-methylidenecyclohexan-1-ol from Closest Structural Analogs


Lipophilicity Modulation: 1.15 LogP Units Lower than β-Terpineol

The computed LogP of 1-methyl-4-methylidenecyclohexan-1-ol is 1.87 (XLogP3-AA), compared to 3.02 for β-terpineol (1-methyl-4-(1-methylethenyl)cyclohexan-1-ol) . This 1.15 log unit difference corresponds to an approximately 14-fold lower lipophilicity, predicting substantially higher aqueous solubility, reduced membrane permeability, and a different formulation profile for the target compound.

LogP Lipophilicity ADME Formulation

Molecular Weight Advantage: 28 Da Lighter than β-Terpineol

The molecular weight of 1-methyl-4-methylidenecyclohexan-1-ol is 126.20 g/mol, compared to 154.25 g/mol for β-terpineol [1]. The target compound is 28.05 Da (18.2%) lighter. This lower mass is attributable to the methylene group (=CH₂, 14 Da) replacing the isopropenyl group (-C(CH₃)=CH₂, 42 Da) at the 4-position.

Molecular Weight Fragment-Based Screening Lead Optimization

Exocyclic Methylene vs. Isopropenyl: Distinct Alkene Reactivity and Steric Profile

The 4-position substituent of the target compound is an unsubstituted terminal methylene (=CH₂), while β-terpineol features an isopropenyl group (-C(CH₃)=CH₂) [1]. The methylene group presents lower steric hindrance and higher relative reactivity in hydroboration, epoxidation, and cycloaddition reactions compared to the methyl-substituted alkene, offering a synthetically distinct and more accessible reaction center.

Synthetic Intermediate Alkene Reactivity Steric Hindrance

Topological Polar Surface Area Parity with Divergent Lipophilicity Enables Distinct Property Space

Both 1-methyl-4-methylidenecyclohexan-1-ol and β-terpineol share an identical computed topological polar surface area (TPSA) of 20.2 Ų, yet diverge by 1.15 LogP units [1]. This combination—constant TPSA with lower LogP—places the target compound in a property space potentially favorable for CNS drug candidates (lower LogP with low TPSA), distinct from the more lipophilic β-terpineol.

TPSA Property Space CNS Multiparameter Optimization

Commercially Available Purity: 98% (HPLC) as a Procurement-Ready Specification

The target compound is commercially available at 98% purity (Leyan, Product No. 1541309) and 95% purity (AKSci, Cat. No. 2467DT) . In contrast, the closest analog 4-methylenecyclohexanol (CAS 22428-85-9) is typically listed at 95% , with no supplier offering a 98% grade in the identified sources. The availability of a higher purity specification reduces the need for pre-use purification in sensitive synthetic or analytical applications.

Purity Quality Control Procurement Specification

Recommended Application Scenarios for 1-Methyl-4-methylidenecyclohexan-1-ol Based on Differentiation Evidence


Fragment-Based Lead Generation Requiring Low Lipophilicity Starting Points

With a LogP of 1.87 and a molecular weight of only 126.20 g/mol, 1-methyl-4-methylidenecyclohexan-1-ol is suitable as a fragment-sized scaffold in CNS or solubility-challenged target programs where lower lipophilicity is prioritized over the higher LogP (3.02) and higher molecular weight (154.25 g/mol) of the β-terpineol analog [1]. The compound's 98% commercial availability (Leyan) further supports direct use in fragment library assembly without additional purification .

Synthetic Methodology Development Exploiting Unhindered Terminal Methylene Reactivity

The unsubstituted exocyclic methylene group (=CH₂) at the 4-position provides a sterically accessible alkene that is expected to undergo hydroboration, epoxidation, or metathesis chemistry more readily than the methyl-substituted isopropenyl group of β-terpineol [1]. This makes the compound a preferred substrate for developing or benchmarking new catalytic transformations targeting terminal exocyclic alkenes, as supported by the broader class of intramolecular ene reactions yielding methylenecyclohexanols with high diastereoselectivity .

Physicochemical Reference Standard for Property Pair Benchmarking (TPSA = 20.2 Ų, LogP = 1.87)

The compound’s unique combination of low TPSA (20.2 Ų) and moderate LogP (1.87) places it in a distinct region of CNS drug-like property space compared to β-terpineol (TPSA 20.2 Ų, LogP 3.02) [1]. It can serve as a calibration standard or reference compound in computational model development for LogP prediction, CNS MPO scoring, or chromatographic retention studies, capitalizing on its 98% purity specification for reproducible measurements .

High-Purity Intermediate for Multi-Step Synthesis Requiring Tertiary Alcohol Functionality

The compound provides a tertiary alcohol at position 1 adjacent to a quaternary carbon, a motif resistant to oxidation and suitable for directing group applications in C–H functionalization or for use as a protected alcohol in Grignard and organolithium chemistry [1]. Its availability at 98% purity reduces the risk of side reactions from impurities that could compromise multi-step synthetic sequences, addressing a key procurement consideration for process chemistry groups .

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